molecular formula C21H26FN3OS B2763375 N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide CAS No. 667913-59-9

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide

Cat. No.: B2763375
CAS No.: 667913-59-9
M. Wt: 387.52
InChI Key: YXQIFCNSTZPGKB-UHFFFAOYSA-N
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Description

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a cyclopentathiophene ring, and a fluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been identified as a multi-tyrosine kinase inhibitor, affecting pathways related to cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide is unique due to its combination of a piperazine ring, cyclopentathiophene ring, and fluorobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-[(4-ethylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3OS/c1-2-24-10-12-25(13-11-24)14-18-17-4-3-5-19(17)27-21(18)23-20(26)15-6-8-16(22)9-7-15/h6-9H,2-5,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQIFCNSTZPGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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